Home > Products > Screening Compounds P78278 > Recombinant insulin Human
Recombinant insulin Human - 11061-68-0

Recombinant insulin Human

Catalog Number: EVT-243106
CAS Number: 11061-68-0
Molecular Formula: C257H383N65O77S6
Molecular Weight: 5808 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Recombinant insulin human is a biopharmaceutical product produced using recombinant deoxyribonucleic acid (DNA) technology. [, ] It is a peptide hormone identical in structure and function to the insulin naturally produced by the human pancreas. [, ] This breakthrough technology has revolutionized diabetes treatment by providing a safer and more reliable source of insulin compared to the earlier methods of extracting insulin from animal sources. [, ] Recombinant insulin human plays a vital role in scientific research as a model protein and a tool for studying various cellular processes, including glucose metabolism, cell signaling, and protein engineering. []

Future Directions
  • Developing novel insulin analogs: Research focuses on designing insulin analogs with improved pharmacokinetic properties, such as faster onset and longer duration of action, for better glycemic control in diabetes treatment. []
  • Enhancing insulin delivery systems: Scientists are exploring innovative delivery systems for insulin, such as oral or inhaled formulations, to overcome the limitations of current injection-based therapies. []
  • Investigating the role of insulin in other diseases: Emerging research suggests that insulin may play a role in other conditions beyond diabetes, such as Alzheimer's disease and cancer. [] Further investigations in these areas could lead to novel therapeutic targets and interventions.

Human Growth Hormone

  • Relevance: Like Recombinant Insulin Human, hGH is an early example of a protein drug produced using recombinant DNA technology by splicing genes into bacteria [, ]. Both medications demonstrate the successful application of biotechnology to produce therapeutic proteins previously difficult to obtain in sufficient quantities.

Erythropoietin

  • Relevance: Similar to Recombinant Insulin Human, recombinant erythropoietin is a protein drug produced through recombinant DNA technology in bacteria [, ]. This highlights their shared production method and their importance as early successes of biotechnology in medicine.

Clotting Factor

  • Relevance: Along with Recombinant Insulin Human, recombinant clotting factors exemplify the use of biotechnology for producing therapeutic proteins []. These medications address previously unmet medical needs and significantly improve the quality of life for patients with bleeding disorders.

Monoclonal Antibodies

  • Relevance: While structurally different from Recombinant Insulin Human, mAbs represent another significant class of biotechnology-derived medicines [, ]. Both mAbs and recombinant insulin highlight the diversity and therapeutic potential of biotechnology-derived therapies.

Interferons

  • Relevance: While Recombinant Insulin Human focuses on metabolic regulation, interferons, like monoclonal antibodies, demonstrate the breadth of therapeutic targets addressed by biotechnology-derived drugs [, ]. Their inclusion emphasizes the diverse applications of biotechnology in medicine beyond hormone replacement.

Antisense Drugs

  • Relevance: While structurally and functionally distinct from Recombinant Insulin Human, antisense drugs are part of the broader landscape of biotechnology-based medicines [, ]. Their presence in this list highlights the continuous exploration and development of novel therapeutic modalities through biotechnology.
Overview

Recombinant human insulin is a form of insulin produced through recombinant DNA technology, which allows for the synthesis of human insulin in microorganisms such as Escherichia coli and yeast. This method has revolutionized diabetes treatment by providing a reliable, high-quality source of insulin that is biochemically identical to naturally occurring human insulin. Historically, insulin was derived from animal sources, such as porcine and bovine pancreases, which sometimes led to allergic reactions in patients. The advent of recombinant technology has enabled the production of human insulin that is safer and more effective for diabetes management .

Source

The primary source for recombinant human insulin is genetically modified microorganisms. The process typically involves inserting the human insulin gene into plasmids, which are then introduced into Escherichia coli or yeast cells. These cells are cultured to produce insulin, which is subsequently purified for medical use .

Classification

Recombinant human insulin can be classified based on its action profile:

  • Rapid-acting insulins: These include formulations like regular insulin, which begins to work within 30 minutes.
  • Intermediate-acting insulins: Such as neutral protamine Hagedorn (NPH) insulin.
  • Long-acting insulins: Formulations that provide a steady release of insulin over an extended period.

Each type serves different therapeutic needs depending on the timing of meals and blood glucose levels .

Synthesis Analysis

Methods

The synthesis of recombinant human insulin involves several key steps:

  1. Gene Cloning: The gene encoding proinsulin is cloned into a plasmid vector.
  2. Transformation: The plasmid is introduced into Escherichia coli or yeast cells, allowing them to express the proinsulin protein.
  3. Cultivation: The transformed microorganisms are grown in controlled bioreactor conditions to maximize protein yield.

Technical Details

The production process can be divided into two main phases:

  • Upstream Processing: Involves growing the microbial cultures and inducing the expression of proinsulin.
  • Downstream Processing: Includes harvesting the cells, lysing them to release proinsulin, and purifying the protein through various chromatography techniques.

Purification typically involves solubilization of inclusion bodies (aggregates of misfolded proteins), refolding the proteins to achieve their active conformation, and enzymatic cleavage to produce active insulin from proinsulin .

Molecular Structure Analysis

Structure

Recombinant human insulin consists of two polypeptide chains (A and B) linked by disulfide bonds. The mature form is derived from proinsulin through enzymatic cleavage that removes the C-peptide. The molecular weight of human insulin is approximately 5808 Da .

Data

The structural integrity of recombinant human insulin is crucial for its biological activity. The correct formation of disulfide bridges between the A and B chains is essential for proper function .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of recombinant human insulin include:

  • Proteolytic Cleavage: Proinsulin undergoes enzymatic cleavage by proteases such as trypsin and carboxypeptidase B to yield active insulin.
  • Disulfide Bond Formation: The correct folding of the protein involves forming disulfide bonds between cysteine residues in the A and B chains.

Technical Details

The cleavage reaction typically requires specific conditions regarding pH and temperature to ensure optimal enzyme activity. For instance, trypsin acts at a mass ratio of approximately 1:1000 relative to proinsulin .

Mechanism of Action

Process

Recombinant human insulin functions by binding to insulin receptors on target cells, facilitating glucose uptake from the bloodstream. This process involves:

  1. Insulin-Receptor Binding: Insulin binds to its receptor, triggering a cascade of cellular responses.
  2. Glucose Transport Activation: This interaction stimulates glucose transporters (GLUT4) to translocate to the cell membrane, allowing glucose entry into cells.

Data

The efficacy of recombinant human insulin in lowering blood glucose levels has been well-documented in clinical studies, demonstrating its effectiveness comparable to animal-derived insulins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear or slightly opalescent solution.
  • Solubility: Highly soluble in water.

Chemical Properties

  • pH Range: Typically between 6.0 and 7.0 for pharmaceutical formulations.
  • Stability: Sensitive to heat and light; should be stored under refrigeration.

Relevant analyses have shown that recombinant human insulin maintains its activity over a wide range of temperatures but should be protected from extreme conditions .

Applications

Recombinant human insulin is primarily used in the treatment of diabetes mellitus types 1 and 2. Its applications include:

  • Insulin Replacement Therapy: Essential for individuals with type 1 diabetes who cannot produce their own insulin.
  • Management of Blood Glucose Levels: Used in combination with other antidiabetic medications for type 2 diabetes patients.

Furthermore, ongoing research explores its use in novel delivery methods and formulations aimed at improving patient compliance and outcomes .

Properties

CAS Number

11061-68-0

Product Name

Recombinant insulin Human

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C257H383N65O77S6

Molecular Weight

5808 g/mol

InChI

InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1

InChI Key

PBGKTOXHQIOBKM-FHFVDXKLSA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.